Quin 2 potassium salt xhydrate
CAS No.:
Cat. No.: VC17229386
Molecular Formula: C26H26K3N3O11
Molecular Weight: 673.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26K3N3O11 |
|---|---|
| Molecular Weight | 673.8 g/mol |
| IUPAC Name | tripotassium;2-[[2-[[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-(carboxymethyl)amino]acetate;hydrate |
| Standard InChI | InChI=1S/C26H27N3O10.3K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;1H2/q;3*+1;/p-3 |
| Standard InChI Key | ZHVFOVWOHHESTD-UHFFFAOYSA-K |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[K+].[K+].[K+] |
Introduction
Chemical Identity and Structural Properties
Quin 2 potassium salt hydrate is a synthetically derived quinoline derivative functionalized with carboxymethyl groups, which confer its calcium-chelating properties. The compound’s empirical formula and molecular weight vary slightly across sources due to differences in hydration states and counterion inclusion:
| Property | Sigma-Aldrich | Chemsrc | LGC Standards |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₇N₃O₁₀·H₂O | C₂₆H₂₆K₃N₃O₁₁ | C₂₆H₂₇N₃O₁₀·xH₂O·xK |
| Molecular Weight (g/mol) | 559.52 | 673.793 | 559.52 (anhydrous basis) |
These discrepancies arise from whether the formula accounts explicitly for potassium counterions and water of crystallization. The Sigma-Aldrich and Fisher Scientific entries describe the compound as a monohydrate with a molecular weight of 559.52 g/mol , whereas Chemsrc includes three potassium ions and one water molecule, resulting in a higher molecular weight of 673.793 g/mol . The IUPAC name, 2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-5-methylanilino]acetic acid, potassium, hydrate, reflects its complex structure, which features multiple carboxymethylamino groups critical for calcium coordination .
Synthesis and Physicochemical Characteristics
The synthesis of Quin 2 potassium salt hydrate involves multistep organic reactions, typically starting with functionalized quinoline precursors. While detailed synthetic protocols are proprietary, the general approach includes:
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Quinoline Core Modification: Introduction of methoxy and methyl groups at specific positions.
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Carboxymethylation: Attachment of carboxymethylamino groups to enhance metal ion chelation.
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Salt Formation: Exchange with potassium ions to improve solubility and stability.
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Hydration: Crystallization with water molecules to form the hydrate .
Mechanism of Calcium Binding and Fluorescence Modulation
Quin 2 potassium salt hydrate operates as a ratiometric fluorescent indicator, with its binding to calcium ions governed by the equilibrium:
The dissociation constant () for calcium is approximately 115 nM, significantly lower than that for magnesium ( mM), ensuring high selectivity . This binding event induces conformational changes in the molecule, altering its electronic structure and enhancing fluorescence quantum yield by over 50-fold.
Biological Applications and Research Utility
Quin 2 potassium salt hydrate has been instrumental in elucidating calcium signaling pathways in diverse cell types. Key applications include:
Intracellular Calcium Monitoring
In lymphocytes, Quin 2 has been used to measure cytoplasmic free calcium concentrations, revealing its role in activation and apoptosis . The compound’s cell-permeable acetoxymethyl ester derivative facilitates intracellular loading, where esterases cleave the ester groups, trapping the free acid form inside cells.
Calcium Flux Studies
Research employing Quin 2 has documented calcium oscillations in neurons during neurotransmitter release and in cardiomyocytes during contraction-relaxation cycles . Its sensitivity to nanomolar calcium concentrations makes it suitable for detecting subtle fluctuations in excitable cells.
Chelation Therapy Investigations
Beyond imaging, Quin 2 serves as a calcium buffer in experimental models to modulate cellular calcium levels, aiding studies on calcium-dependent enzyme regulation and mitochondrial function.
| Parameter | Specification |
|---|---|
| Storage Conditions | 2–8°C in desiccated environment |
| Personal Protective Gear | Gloves, eye protection, N95 mask |
| RIDADR Classification | NONH (non-hazardous transport) |
Material Safety Data Sheets (MSDS) recommend avoiding inhalation or skin contact and using chemical fume hoods during weighing .
Recent studies have explored Quin 2 derivatives with modified excitation spectra for compatibility with violet laser systems. Additionally, nanoparticle-encapsulated Quin 2 formulations are being tested for targeted calcium sensing in vivo . Future research may focus on enhancing two-photon absorption cross-sections for deep-tissue imaging.
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